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Compound of Interest

Compound Name: Ethyl biphenyl-2-carboxylate

Cat. No.: B011600

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparison of the spectral data for a series of
substituted biphenyl-2-carboxylates. Biphenyl scaffolds are of significant interest in medicinal
chemistry and materials science, and understanding the influence of substitution on their
spectroscopic properties is crucial for synthesis, characterization, and structure-activity
relationship (SAR) studies. This document provides a detailed analysis of 1H NMR, 13C NMR,
and mass spectrometry data for methyl biphenyl-2-carboxylate and its 4'-substituted
analogues (methyl, chloro, and nitro derivatives).

General Structure of Substituted Biphenyl-2-
Carboxylates

The core structure of the compared compounds consists of a biphenyl system with a methyl
carboxylate group at the 2-position of one phenyl ring and a substituent (R) at the 4'-position of
the second phenyl ring.

Caption: General chemical structure of 4'-substituted biphenyl-2-carboxylates.

Experimental Workflow: From Synthesis to Analysis

The synthesis of the target compounds is typically achieved via a Suzuki-Miyaura cross-
coupling reaction, followed by purification and subsequent spectroscopic analysis to confirm
the structure and purity.
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Caption: Experimental workflow from synthesis to spectral analysis.

Spectral Data Comparison
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The following tables summarize the key *H NMR, 3C NMR, and mass spectrometry data for the

selected substituted biphenyl-2-carboxylates. These values are crucial for identifying the

compounds and understanding the electronic effects of the substituents on the biphenyl

system.

H NMR Spectral Data (6, ppm) in CDCls

H3, H4, H5, Substituent
Compound H2', H6' OCHs
H6 (R)
Methyl
_ Y 7.45-7.35 (m,
biphenyl-2- 7.85-7.30(m) 7.45-7.35(m) 7.45-7.35(m) 3.65(s) 1H, Ha)
carboxylate ’
Methyl 4'-
methylbiphen ~ 7.80 (d), 7.50
Yo (@) 7.20 (s, 4H) 7.20 (s, 4H) 3.65 (s) 2.40 (s, 3H)
yl-2- (m), 7.35 (m)
carboxylate
Methyl 4'- 7.82 (dd),
chlorobiphen 7.55 (td), 7.29 (d) 3.6 (5)
: .66 (s
yl-2- 7.40 (td),
carboxylate 7.33 (dd)
Methyl 4'- 7.90 (dd),
nitrobiphenyl-  7.63 (td), 7.54 (d) 3.69 (s)
2-carboxylate  7.50-7.44 (m)
3C NMR Spectral Data (6, ppm) in CDCIs
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Substituent
Compound C1-Cé6 C1'-C6' Cc=0 OCH:s R)
141.5, 131.8,
Methyl
_ 131.0, 130.2, 140.9, 129.3,
biphenyl-2- 169.0 52.0 -
129.8, 128.0, 128.1,127.2
carboxylate
127.2,127.0
141.9, 138.2,
Methyl 4'-
_ 131.7, 131.0,
methylbiphen 137.0, 129.2,
130.1, 129.8, 169.1 52.0 21.2
yl-2- 129.1
129.2, 128.0,
carboxylate
127.0
140.0, 139.6,
Methyl 4'-
_ 133.5, 131.9,
chlorobiphen 139.6, 133.5,
131.2, 130.0, 168.7 52.1 -
yl-2- 128.7,128.3
129.9, 128.7,
carboxylate
128.3,127.4
147.9, 147.1,
Methyl 4'- 131.9, 131.6,
o 147.1, 129.9,
nitrobiphenyl-  130.6, 130.1, 123.8 168.3 52.3 -
2-carboxylate  129.9, 128.2,
127.6,123.8

Mass Spectrometry Data (m/z)
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Key Fragments

Compound Molecular Formula  Molecular Weight (miz)
miz
Methyl biphenyl-2- 212 (M+), 181, 152,
C14H1202 212.24
carboxylate 127
Methyl 4'-
_ 226 (M+), 195, 166,
methylbiphenyl-2- Ci15H1402 226.27 150
carboxylate
Methyl 4'-
_ 248/246 (M+),
chlorobiphenyl-2- C14H11CIO2 246.69
217/215, 186/184, 152
carboxylate
Methyl 4'-
T 257 (M+), 226, 198,
nitrobiphenyl-2- C14H11NOa4 257.24 15
carboxylate

Experimental Protocols
Synthesis: General Procedure for Suzuki-Miyaura
Coupling

The substituted biphenyl-2-carboxylates were synthesized using a standard Suzuki-Miyaura
cross-coupling protocol. In a representative procedure, methyl 2-bromobenzoate (1.0 mmol),
the respective 4'-substituted phenylboronic acid (1.2 mmol), and a palladium catalyst such as
tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) are combined in a round-bottom flask. A
base, typically an aqueous solution of sodium carbonate (2.0 M, 2.0 mmol), and a solvent
system like toluene/ethanol (4:1, 10 mL) are added. The reaction mixture is then heated to
reflux and stirred under an inert atmosphere until the starting materials are consumed, as
monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature and diluted with an
organic solvent such as ethyl acetate. The organic layer is washed sequentially with water and
brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The
crude product is then purified by column chromatography on silica gel using a mixture of
hexane and ethyl acetate as the eluent to afford the pure substituted methyl biphenyl-2-
carboxylate.
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Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H and 3C NMR spectra were recorded on a standard NMR spectrometer (e.g., 400 MHz)
using deuterated chloroform (CDCIs) as the solvent and tetramethylsilane (TMS) as an internal
standard. For *H NMR, chemical shifts are reported in parts per million (ppm) relative to TMS (&
0.00). For 13C NMR, the residual solvent peak (CDCls: & 77.16) was used as a reference.

o Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6
mL of CDCls in a 5 mm NMR tube.

e 1H NMR: Standard acquisition parameters were used, including a 30° pulse width and a
relaxation delay of 1-2 seconds.

e 13C NMR: A proton-decoupled sequence was used with a 45° pulse width and a relaxation
delay of 2 seconds.

Mass Spectrometry (MS)

Electron ionization mass spectra (EI-MS) were obtained using a mass spectrometer with a
direct insertion probe.

o Sample Introduction: A small amount of the sample was introduced directly into the ion
source.

« lonization: The sample was ionized by a 70 eV electron beam.

e Analysis: The resulting ions were separated by a quadrupole mass analyzer and detected.
The mass-to-charge ratios (m/z) of the molecular ion (M+) and major fragment ions were
recorded.

 To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Substituted
Biphenyl-2-Carboxylates]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b011600#spectral-data-comparison-of-substituted-
biphenyl-2-carboxylates]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b011600?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

